Cas no 2228486-28-8 (3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid)

3-(2,5-Dichlorophenyl)-4,4-difluorobutanoic acid is a fluorinated aromatic carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a dichlorophenyl group and difluorobutanoic acid moiety, offers unique electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic profiles in drug development. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators. High purity and well-defined chemical characteristics ensure reproducibility in research applications. Its stability under standard laboratory conditions further supports its utility in synthetic workflows.
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid structure
2228486-28-8 structure
商品名:3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
CAS番号:2228486-28-8
MF:C10H8Cl2F2O2
メガワット:269.072128295898
CID:6255537
PubChem ID:165842685

3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
    • EN300-1960090
    • 2228486-28-8
    • インチ: 1S/C10H8Cl2F2O2/c11-5-1-2-8(12)6(3-5)7(10(13)14)4-9(15)16/h1-3,7,10H,4H2,(H,15,16)
    • InChIKey: OVOAFFHBKCVHME-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C(C(F)F)CC(=O)O)Cl

計算された属性

  • せいみつぶんしりょう: 267.9869412g/mol
  • どういたいしつりょう: 267.9869412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 37.3Ų

3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1960090-0.1g
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
2228486-28-8
0.1g
$1031.0 2023-09-17
Enamine
EN300-1960090-1.0g
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
2228486-28-8
1g
$1172.0 2023-05-31
Enamine
EN300-1960090-2.5g
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
2228486-28-8
2.5g
$2295.0 2023-09-17
Enamine
EN300-1960090-10g
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
2228486-28-8
10g
$5037.0 2023-09-17
Enamine
EN300-1960090-0.5g
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
2228486-28-8
0.5g
$1124.0 2023-09-17
Enamine
EN300-1960090-10.0g
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
2228486-28-8
10g
$5037.0 2023-05-31
Enamine
EN300-1960090-5g
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
2228486-28-8
5g
$3396.0 2023-09-17
Enamine
EN300-1960090-1g
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
2228486-28-8
1g
$1172.0 2023-09-17
Enamine
EN300-1960090-0.25g
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
2228486-28-8
0.25g
$1078.0 2023-09-17
Enamine
EN300-1960090-5.0g
3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid
2228486-28-8
5g
$3396.0 2023-05-31

3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid 関連文献

3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acidに関する追加情報

Professional Introduction to 3-(2,5-dichlorophenyl)-4,4-difluorobutanoic Acid (CAS No. 2228486-28-8)

3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid, with the chemical formula C10H5Cl2FO2, is a significant compound in the field of pharmaceutical chemistry and biomedicine. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of both chloro and fluoro substituents in its molecular structure imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The CAS number 2228486-28-8 uniquely identifies this compound within the global chemical registry. This numerical identifier ensures precise classification and communication among researchers, facilitating accurate documentation and retrieval of relevant scientific data. The compound's molecular architecture, featuring a 3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid moiety, suggests potential applications in the synthesis of biologically active molecules.

In recent years, there has been growing interest in the development of novel compounds with enhanced metabolic stability and improved pharmacokinetic profiles. The difluorobutanoic acid moiety is particularly noteworthy, as fluorine atoms are known to influence the electronic properties of molecules, thereby affecting their biological activity. This feature makes 3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its potential role as a building block in the synthesis of complex pharmaceutical agents. Researchers have been investigating its utility in constructing heterocyclic scaffolds, which are prevalent in many therapeutic drugs. The chlorophenyl group further enhances its synthetic versatility, allowing for diverse functionalization strategies. These attributes make it an attractive candidate for inclusion in libraries of compounds designed for high-throughput screening.

The pharmaceutical industry has increasingly relied on advanced computational methods to predict the biological activity of novel compounds. The structural features of 3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid have been subjected to molecular docking studies to evaluate its interaction with biological targets. Preliminary results indicate that this compound exhibits promising binding affinity to certain enzyme families, suggesting potential therapeutic applications.

Furthermore, the compound's stability under various environmental conditions has been a subject of extensive research. Studies have demonstrated that the difluorobutanoic acid moiety contributes to enhanced resistance against hydrolysis and oxidation, which are critical factors in drug formulation. This stability is particularly important for oral and injectable medications, where shelf life and bioavailability are paramount.

The synthesis of 3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced catalytic systems have been employed to optimize yield and purity. These synthetic methodologies align with contemporary trends in green chemistry, emphasizing sustainable practices and minimal waste generation.

In addition to its pharmaceutical applications, this compound has shown promise in material science research. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. The ability to fine-tune its properties through structural modifications opens up new avenues for innovation in these fields.

The regulatory landscape for new chemical entities continues to evolve, necessitating rigorous testing and documentation before commercialization. 3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid has undergone preliminary toxicological assessments to evaluate its safety profile. These studies are essential for ensuring that any future pharmaceutical applications meet stringent regulatory requirements.

The global demand for innovative pharmaceutical solutions has driven significant investment into research and development programs targeting novel bioactive compounds. The unique characteristics of 3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid position it as a key player in this landscape. Its potential as a precursor for next-generation therapeutics underscores its importance in advancing medical science.

In conclusion, 3-(2,5-dichlorophenyl)-4,4-difluorobutanoic acid (CAS No. 2228486-28-8) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its distinctive structural features offer opportunities for innovation in drug design and material development. As research continues to uncover new possibilities for this compound, its significance is expected to grow further within the scientific community.

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